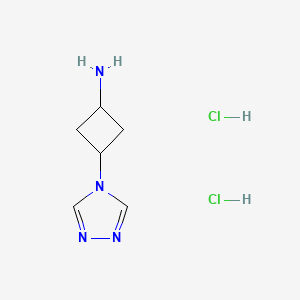

Dihidrocloruro de 3-(4H-1,2,4-triazol-4-il)ciclobutanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

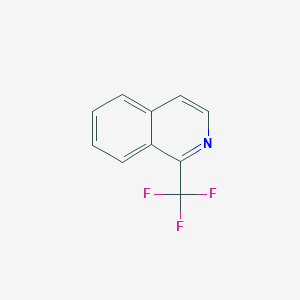

The compound 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is not directly studied in the provided papers. However, the papers do discuss related structures and reactions that can provide insight into the chemistry of similar compounds. The first paper focuses on a compound with a cyclobutane core and a 1,2,4-triazole ring, which shares some structural features with the compound of interest . The second paper discusses a reaction involving cyclobutane, which could be relevant for understanding the reactivity of the cyclobutane moiety in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the combination of a cyclobutane derivative with a 1,2,4-triazole moiety. In the first paper, a novel compound containing both a cyclobutane ring and a 1,2,4-triazole ring was synthesized in the laboratory . Although the exact synthesis of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the related compound in the first paper was elucidated using X-ray diffraction and supported by Density Functional Theory (DFT) calculations . The compound was found to have weak intermolecular interactions and hydrogen bonding, which could also be expected in the compound of interest due to the presence of similar functional groups.

Chemical Reactions Analysis

The second paper describes a metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide . This reaction showcases the reactivity of the cyclobutane ring under certain conditions, which could be relevant when considering the chemical reactions that 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride are not directly reported, the properties of similar compounds can provide some insights. The presence of the cyclobutane ring and the 1,2,4-triazole moiety in the compound studied in the first paper suggests that it may have similar intermolecular interactions and hydrogen bonding capabilities . The reactivity of the cyclobutane ring, as shown in the second paper, could also influence the physical and chemical properties of the compound of interest .

Aplicaciones Científicas De Investigación

Inhibición de la Aromatasa para el Tratamiento del Cáncer

- Aplicación: Los compuestos basados en Dihidrocloruro de 3-(4H-1,2,4-triazol-4-il)ciclobutanamina se han explorado como posibles agentes de imagen para estudios PET/SPECT que se dirigen a la aromatasa. Estos agentes ayudan a visualizar y cuantificar la actividad de la aromatasa en los tumores, lo que ayuda en el diagnóstico y el seguimiento del tratamiento .

Polímeros de Coordinación con Luminiscencia Multirresponsiva

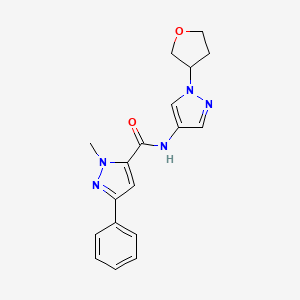

- Aplicación: Los investigadores han sintetizado tres nuevos polímeros de coordinación basados en This compound. Estos polímeros muestran luminiscencia multirresponsiva y sensibilidad a los antibióticos y pesticidas. Además, exhiben actividades antitumorales, lo que los convierte en candidatos prometedores para plataformas de administración de fármacos y detección .

Fotocatálisis y Adsorción de Tintes

- Aplicación:

Agentes Antimicobacterianos

- Aplicación: Los investigadores han diseñado cicloalcanoles 4H-1,2,4-triazol-3-il sustituidos estructuralmente novedosos basados en la flexibilidad del anillo alicíclico de los inhibidores de la dehidroquinasa (DHQ) reportados. Estos compuestos, incluidos los derivados de This compound, se están investigando por sus propiedades antimicobacterianas.

Modulación de Neurotransmisores

- Aplicación: Si bien aún se encuentran en las primeras etapas, las investigaciones sugieren que los compuestos relacionados con This compound pueden tener potencial como moduladores de neurotransmisores. Se necesitan estudios adicionales para explorar esta vía .

Marcos Metal-Orgánicos (MOFs)

- Aplicación: Aunque no se ha estudiado ampliamente, la incorporación de This compound en MOF podría conducir a nuevos materiales con propiedades ajustables. Estos MOF podrían ser útiles para la adsorción de gases, la administración de fármacos o la catálisis .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

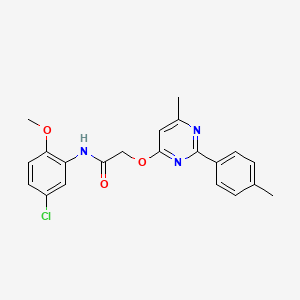

These compounds could serve as leads for further optimization to obtain novel antimycobacterial agents . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propiedades

IUPAC Name |

3-(1,2,4-triazol-4-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNJVOOJOVJAHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=NN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)

![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)

![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)